Methylhistaprodifen
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H25N3 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-[2-(3,3-diphenylpropyl)-1H-imidazol-5-yl]-N-methylethanamine |
InChI |
InChI=1S/C21H25N3/c1-22-15-14-19-16-23-21(24-19)13-12-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,20,22H,12-15H2,1H3,(H,23,24) |
InChI Key |
YMVWDVNGNLXSKR-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CN=C(N1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyms |
methylhistaprodifen N(alpha)-methyl-2-(2-(3, 3-diphenylpropyl)-1H-imidazol-4-yl)ethanamine |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Methylhistaprodifen
High Potency and Selectivity as a Histamine (B1213489) H1-Receptor Agonist
Methylhistaprodifen is recognized as a highly potent and selective agonist for the histamine H1-receptor. nih.govnih.gov In functional in vitro studies, it has demonstrated a significantly higher potency than histamine itself. For instance, in the guinea-pig ileum, this compound showed a potency 3.4 to 5 times greater than that of histamine. nih.govresearchgate.netacs.org This enhanced potency is a key characteristic that distinguishes it from the endogenous ligand.
Furthermore, this compound exhibits remarkable selectivity for the H1-receptor. acs.org Functional selectivity experiments have shown that it does not stimulate H2, H3, and several other neurotransmitter receptors, and it displays only low to moderate affinity for these other sites. acs.org This high selectivity makes it a valuable experimental tool for specifically investigating H1-receptor-mediated functions. researchgate.net In studies on mouse preoptic/anterior hypothalamic neurons, this compound acted as a full agonist with a potency slightly higher than histamine. nih.gov
Table 1: Comparative Potency of this compound
| Preparation | Relative Potency (vs. Histamine) | Agonist Type | Reference |
|---|---|---|---|
| Guinea-pig ileum | 3.4-5 times higher | Full | nih.govresearchgate.netacs.org |
| Rat aortic rings (intact endothelium) | 3.3- to 28-fold higher | Partial | acs.org |
| Mouse preoptic/anterior hypothalamic neurons | Slightly higher | Full | nih.gov |
Ligand Binding Dynamics and Receptor Affinity
The interaction of this compound with the H1-receptor has been characterized through various ligand binding studies.
This compound demonstrates high affinity for H1-receptors across different species and tissue preparations. In studies using guinea-pig preparations, the affinity of this compound for H1-receptors was found to be 20- to 100-fold higher than that of histamine. acs.org Research on bovine aortic H1-receptors also confirmed its high affinity. nih.gov In mouse preoptic/anterior hypothalamic neurons, the slower decay time of cellular responses to this compound suggests it binds with a higher affinity to mouse H1-receptors compared to histamine. nih.gov It has also been shown to be a potent agonist in the cardiovascular system of rats. researchgate.net
Competitive binding assays are crucial for understanding the interaction of agonists with their receptors. Studies have shown that the effects of this compound can be effectively blocked by selective H1-receptor antagonists. For example, in preparations from the guinea-pig ileum and rat aorta, the agonist effects of this compound were sensitive to blockade by mepyramine. acs.org Similarly, in pithed, vagotomized rats, the dose-response curve for this compound was shifted to the right by the H1-receptor antagonist dimetindene, indicating competitive antagonism at the H1-receptor. nih.gov
Table 2: Competitive Antagonism of this compound Effects
| Preparation | Antagonist | Effect | Reference |
|---|---|---|---|
| Guinea-pig ileum | Mepyramine | Blockade of agonist effects | acs.org |
| Rat aorta | Mepyramine | Blockade of agonist effects | acs.org |
| Pithed, vagotomized rats | Dimetindene | Rightward shift in dose-response curve | nih.gov |
Guanine (B1146940) nucleotides, such as GTP, play a critical role in the regulation of G-protein coupled receptor (GPCR) function. The binding of agonists to GPCRs is often sensitive to the presence of guanine nucleotides, which reflects the coupling of the receptor to its G-protein. In the case of this compound, its binding to bovine aortic H1-receptors was found to be differentially influenced by GTP. nih.govresearchgate.net This sensitivity to guanine nucleotides is consistent with its role as an agonist that promotes the interaction between the H1-receptor and its associated G-proteins.
Mechanisms of Receptor Activation and Downstream Signaling Pathways
Upon binding, this compound activates the H1-receptor, leading to the initiation of intracellular signaling cascades through the coupling to specific G-proteins.
The histamine H1-receptor is known to primarily couple to the Gq/11 family of G-proteins. mdpi.comnih.gov This coupling leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and protein kinase C activation, respectively. nih.gov While Gq/11 is the principal transduction pathway, there is evidence that the H1-receptor can also couple to Gi/o proteins in certain cellular contexts. mdpi.comnih.gov Studies on bovine aortic H1-receptors have shown that this compound is an activator of G-proteins, although its potency in this regard was found to be less than that of histamine and its parent compound, histaprodifen (B1243894). nih.govresearchgate.net The activation of G-proteins by this compound was abolished by the H1-receptor antagonist triprolidine, confirming the specificity of this action. nih.govresearchgate.net
Activation of Phospholipase C and Phospholipase A2
Upon binding to the histamine H1 receptor, a primary signaling event is the activation of phospholipase C (PLC). nih.govnih.gov The H1 receptor predominantly couples to Gq/11 proteins, which in turn stimulate PLC activity. sigmaaldrich.comresearchgate.net This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov
In addition to PLC, H1 receptor activation can also lead to the stimulation of phospholipase A2 (PLA2). nih.govd-nb.info This results in the release of arachidonic acid, which can be further metabolized to generate various inflammatory mediators. nih.gov Some studies suggest that the activation of PLA2 may be mediated by Gβγ subunits released from Gi/o proteins. nih.gov
Intracellular Second Messenger Generation (e.g., IP3, DAG, Ca2+ mobilization, cAMP modulation)
The generation of IP3 and DAG by PLC initiates distinct downstream signaling pathways. nih.govnih.gov IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.govnih.gov This rapid increase in intracellular Ca2+ concentration is a critical signaling event that mediates many of the physiological effects of H1 receptor activation. researchgate.net For instance, in dopaminergic cells, this compound has been shown to significantly increase the mean free intracellular calcium concentration. researchgate.net
DAG, the other product of PLC activity, remains in the plasma membrane where it activates protein kinase C (PKC). nih.gov
While the canonical H1 receptor pathway involves Gq/11 and PLC, there is also evidence for modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. Stimulation of H1 receptors can lead to an increase in cAMP, a process that in some cell types relies on the release of Gβγ-subunits from G proteins, which then activate adenylyl cyclase. nih.govresearchgate.net
Activation of Kinase Cascades (e.g., PKC, MEK, ERK)
The initial generation of second messengers leads to the activation of several downstream kinase cascades. As mentioned, DAG activates protein kinase C (PKC). nih.govnih.gov Activated PKC can then phosphorylate a variety of cellular proteins, influencing their activity. nih.gov
Furthermore, H1 receptor signaling can activate the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinases (ERK) and their upstream activators, MEK. nih.govidrblab.net This pathway is crucial for regulating long-term cellular processes such as gene expression and cell proliferation. nih.gov The activation of the MEK-ERK cascade can be a consequence of PKC activation. nih.gov
Functional Agonism and Receptor Reserve Studies
The functional effects of this compound are complex, exhibiting characteristics of both full and partial agonism depending on the specific assay and tissue being examined.
Partial Agonism in Specific Functional Assays
While this compound is a potent H1-receptor agonist, it can act as a partial agonist in certain systems. acs.orgsigmaaldrich.com For example, in studies on guinea-pig ileum, it has been shown to be a full agonist, whereas in other assays, it displays partial agonism. acs.orgsigmaaldrich.com This behavior is not uncommon for histaminergic agonists and highlights the concept of functional selectivity, where a ligand can stabilize different receptor conformations leading to varied downstream signaling. sigmaaldrich.com In contractile H1 receptors of the guinea-pig ileum and endothelium-denuded aorta, histaprodifen derivatives, including this compound, displayed partial agonism, with the exception of histaprodifen itself which was a full agonist in the ileum assay. acs.org
Receptor Reserve Characteristics in Different Tissues
Receptor reserve refers to the situation where a maximal physiological response can be achieved without the occupation of all available receptors by an agonist. scribd.com Studies have revealed significant differences in the H1 receptor reserve for this compound in different tissues. In the guinea pig ileum, both histamine and this compound demonstrated a high histamine H1 receptor reserve. researchgate.netkarger.com This means that a maximal contractile response in the ileum can be elicited when only a fraction of the H1 receptors are occupied by these agonists. researchgate.netkarger.com
In contrast, in the guinea pig trachea, no histamine H1 receptor reserve was observed for this compound or other tested agonists. researchgate.netkarger.com This indicates that in the trachea, a much higher proportion of H1 receptors must be activated to produce a maximal response. These tissue-specific differences in receptor reserve can contribute to the varying potencies and efficacies of agonists in different organs. karger.com
Advanced Preclinical Investigations and Biological System Interactions
Investigation of Methylhistaprodifen in Isolated Organ Systems
Studies on isolated organ systems have been crucial in characterizing the functional activity of this compound, particularly its effects on smooth muscle contractility.
In studies utilizing the guinea-pig ileum, a classic model for assessing histamine (B1213489) H1 receptor-mediated smooth muscle contraction, this compound has demonstrated significant activity. Research has characterized it as a potent histamine H1 receptor agonist with high efficacy.
One comparative study evaluated the affinity and efficacy of several histaprodifen (B1243894) derivatives. researchgate.net The findings indicated that while suprahistaprodifen showed the highest affinity for the H1 receptor in the guinea-pig ileum, this compound displayed the highest efficacy. researchgate.net The kinetic analysis of the contractile response revealed that the onset and relaxation of the ileum contraction induced by this compound were faster than those induced by suprahistaprodifen and N(alpha)-(4-phenylbutyl)histaprodifen, and comparable to histamine. researchgate.netbohrium.com Furthermore, the contractions induced by this compound were effectively antagonized by the H1 receptor antagonist levocetirizine. researchgate.netbohrium.com
Table 1: Pharmacological Parameters of this compound and Other Agonists in Guinea-Pig Ileum
| Compound | Affinity (pKA) | Efficacy (τ) |
|---|---|---|
| This compound | 5.57 | 37.67 |
| Histamine | 5.79 | 5.64 |
| Suprahistaprodifen | 8.31 | 1.63 |
| N(alpha)-(4-phenylbutyl)histaprodifen | 7.22 | 0.083 |
Data sourced from Christophe et al. (2007). researchgate.net
Investigations using isolated rat aortic rings have been instrumental in understanding the vascular effects of this compound. In preparations with an intact endothelium, this compound induced relaxation of precontracted aortic rings. Its potency in this regard was found to be 3 to 5 times greater than that of histamine. nih.gov This endothelium-dependent relaxation is a characteristic feature of some H1 receptor agonists.
In contrast, in endothelium-denuded aortic rings, this compound elicited a contractile response, indicating a direct effect on the vascular smooth muscle. nih.gov In this preparation, it behaved as a partial agonist. The agonist effects of this compound in both endothelium-intact and denuded rat aorta were sensitive to blockade by the selective H1 receptor antagonist mepyramine, confirming the involvement of H1 receptors. nih.gov
Table 2: Effects of this compound on Rat Aortic Rings
| Preparation | Effect | Potency Relative to Histamine |
|---|---|---|
| Intact Endothelium | Relaxation | 3-5 fold greater |
| Endothelium-Denuded | Contraction (Partial Agonist) | Not specified |
Data sourced from Elz et al. (2000). nih.gov
Research in Defined Cellular Models
To further dissect the mechanisms of action of this compound at a molecular level, researchers have utilized various defined cellular models.
In cultured preoptic/anterior hypothalamic (PO/AH) neurons from mice, this compound was identified as a full agonist for the H1 receptors. nih.gov Its application induced changes in intracellular calcium levels ([Ca]i), a hallmark of H1 receptor activation. The concentration-response relationship for this effect was determined, yielding an EC50 value of 28 μM. nih.gov This indicates the concentration of this compound required to elicit a half-maximal response in this neuronal population. The study highlighted that the pharmacological profile of mouse H1 receptors in terms of agonism differs significantly from that of other species. nih.gov
Studies on membranes isolated from bovine aortic smooth muscle have provided insights into the receptor binding and G-protein activation properties of this compound. In competitive binding assays using ³H-mepyramine, this compound demonstrated high affinity for the H1-receptor binding sites. nih.gov The order of affinity for several tested compounds was determined to be: suprahistaprodifen > dithis compound (B1252011) > this compound > histaprodifen > histamine. nih.gov
Furthermore, investigations into G-protein activation revealed that this compound was capable of activating G-proteins, consistent with its agonistic nature. nih.gov However, its potency in this regard was found to be lower than that of histamine and suprahistaprodifen. nih.gov The order of potency for G-protein activation was: suprahistaprodifen > histamine > histaprodifen > this compound. nih.gov
Table 3: Molecular Properties of this compound in Bovine Aortic Smooth Muscle Membranes
| Parameter | Finding |
|---|---|
| Binding Affinity (vs. ³H-mepyramine) | High affinity, less than suprahistaprodifen and dithis compound |
| G-Protein Activation | Activator, less potent than suprahistaprodifen and histamine |
Data sourced from Čarman-Kržan et al. (2001). nih.gov
The role of histamine H1 receptor activation in cell proliferation has been investigated in various cell lines, including adenocarcinoma and U937 human histiocytic lymphoma cells. While direct studies specifically naming this compound in these cell lines are limited in the reviewed literature, the effects of other H1 receptor agonists provide a basis for its potential actions.
In the human prostatic adenocarcinoma cell line DU-145, stimulation of H1 receptors with histamine resulted in an inhibition of cell proliferation, as measured by both cell counting and [³H]-thymidine incorporation. uni-regensburg.deresearchgate.net This anti-proliferative effect was blocked by the H1 antagonist mepyramine. uni-regensburg.de
Similarly, in U937 cells, exposure to a histamine H1 receptor agonist for 48 hours led to a significant inhibition of cell proliferation. nih.govresearchgate.net This effect was associated with an increase in the number of cells in the sub-G0/G1 phase of the cell cycle, suggesting an induction of apoptosis. nih.govresearchgate.net
Table 4: Effects of H1 Receptor Agonists on Cell Proliferation
| Cell Line | Agonist | Effect on Proliferation |
|---|---|---|
| DU-145 (Prostatic Adenocarcinoma) | Histamine | Inhibition |
| U937 (Human Histiocytic Lymphoma) | H1 Receptor Agonist | Inhibition |
Data from studies on general H1 receptor agonists. nih.govuni-regensburg.deresearchgate.netresearchgate.net
Contributions to Understanding Histamine Receptor Biology In Vivo Preclinical Models
In vivo studies utilizing this compound have provided critical insights into the systemic and localized functions of H1 receptors, particularly in the cardiovascular and nervous systems.
This compound has been extensively used to characterize the role of H1 receptors in regulating cardiovascular function in preclinical rat models. In pithed rats—a model where the central nervous system's influence is removed, allowing for the direct study of peripheral drug effects—intravenous administration of this compound causes a dose-dependent decrease in diastolic blood pressure. dntb.gov.uanih.gov Studies have shown it to be a highly potent vasodepressor agent, with a pED50 value (the negative logarithm of the dose eliciting a half-maximal response) of approximately 8.43. nih.gov This effect is comparable to other potent histaprodifen analogues. dntb.gov.ua
The maximum achievable decrease in diastolic blood pressure with this compound is around 45-50 mmHg. dntb.gov.uanih.gov This vasodepressor effect is specifically mediated by the H1 receptor, as it is significantly attenuated by the H1 receptor antagonist dimetindene. dntb.gov.uanih.gov Conversely, the response is unaffected by antagonists for H2, H3, α1, α2, or β-adrenoceptors, confirming the high selectivity of this compound for the H1 receptor in the cardiovascular system. dntb.gov.uanih.gov Further mechanistic studies have indicated that this H1-receptor-mediated vasodilation is attenuated by inhibitors of nitric oxide (NO) synthase, suggesting the involvement of the NO signaling pathway. nih.gov Similar hypotensive effects are observed in anesthetized rats, demonstrating the compound's efficacy in models with an intact nervous system. dntb.gov.uanih.gov
Table 1: Potency of Histamine H1 Agonists in Pithed Rats
| Compound | pED50 Value | Maximum Decrease in Diastolic BP (mmHg) | Reference |
|---|---|---|---|
| This compound | 8.43 | ~45 | nih.gov |
| Dithis compound | 8.12 | ~45 | nih.gov |
| Histaprodifen | 7.55 | ~45 | nih.gov |
| 3-fluoro-methylhistaprodifen | 8.23 | ~47-50 | dntb.gov.ua |
| Nα-imidazolylethylhistaprodifen | 8.26 | ~47-50 | dntb.gov.ua |
The high potency and selectivity of this compound make it an invaluable research tool for elucidating physiological and pathophysiological processes mediated by the H1 receptor. Its development was a significant step forward, as it provided researchers with a more potent selective H1 agonist than histamine itself. nih.gov In vitro studies on the guinea-pig ileum showed this compound to be 3.4 times more potent than histamine. nih.gov
This selectivity allows for the precise investigation of H1 receptor function without the confounding effects of activating H2 or H3 receptors. Its use in the pithed rat model, for example, definitively established that the vasodepressor response to this class of compounds is purely an H1-mediated event. nih.gov By acting as a reliable activator of H1 receptors, this compound enables the study of downstream signaling cascades and the physiological consequences of H1 receptor activation in various tissues and disease models.
This compound has been utilized to explore the function of H1 receptors in the central nervous system. Histamine H1 receptors are highly expressed in hypothalamic neurons and are known to modulate key physiological functions such as sleep, feeding, and thermoregulation. nih.gov
In a study on cultured preoptic/anterior hypothalamic (PO/AH) neurons from mice, this compound was identified as a full agonist for the H1 receptors expressed by these cells. nih.gov Application of this compound induced changes in intracellular calcium ([Ca]i), a key event in neuronal signaling. It demonstrated a potency similar to histamine, with a calculated EC50 of 28 μM for the activation of [Ca]i responses. nih.gov This activation of H1 receptors leads to neuronal depolarization and increased firing rates through the Gq/11 protein and phospholipase C (PLC) pathway. nih.govnih.gov The slower decay time of the neuronal response to this compound compared to other agonists suggests it may bind with a higher affinity to the mouse H1 receptors. nih.gov These findings establish this compound as a valuable tool for studying the specific roles of H1 receptor activation in neuronal signaling and the regulation of brain-controlled physiological functions. nih.gov
Table 2: Agonist Activity at Mouse H1 Receptors in Hypothalamic Neurons
| Agonist | Activity Type | Potency vs. Histamine | Reference |
|---|---|---|---|
| This compound | Full Agonist | Similar | nih.gov |
| 2-(3-trifluoromethylphenyl)histamine | Full Agonist | Similar | nih.gov |
| 2-pyridylethylamine | Partial Agonist | Lower | nih.gov |
| Betahistine | Partial Agonist | Lower | nih.gov |
Computational and Biophysical Studies of Methylhistaprodifen Receptor Interactions
Molecular Modeling Approaches for Histamine (B1213489) H1-Receptor Ligands
The determination of the histamine H1-receptor's crystal structure in 2011 was a pivotal moment for molecular modeling, providing a high-resolution template for structure-based drug design. mdpi.com Before this, homology modeling, often based on the structure of bovine rhodopsin, was the primary method. mdpi.com Modern computational approaches for studying H1R ligands encompass a range of techniques, including quantitative structure-activity relationship (QSAR), virtual screening, molecular docking, and molecular dynamics simulations. nih.govresearchgate.net
These methods are broadly categorized into ligand-based and structure-based discovery. researchgate.net Ligand-based approaches, such as 3D-QSAR, analyze a series of molecules with known activities to build a model that predicts the bioactivity of new compounds. nih.gov Structure-based approaches utilize the 3D structure of the receptor to understand how ligands bind and to screen virtual libraries for potential new drugs. mdpi.comresearchgate.net These computational strategies have been instrumental in identifying novel H1R ligands and understanding the molecular determinants of their pharmacological profiles. nih.govmdpi.com
Molecular Dynamics Simulations of Methylhistaprodifen Binding Modes
Molecular dynamics (MD) simulations have been employed to investigate the interaction between this compound and the human histamine H1-receptor, providing a dynamic view of the binding process. nih.govacs.org These simulations reveal significant differences in the binding mode of this compound and its parent compound, histaprodifen (B1243894), when compared to the endogenous agonist, histamine. nih.govacs.org
A key finding from MD studies is that the bulky 3,3-diphenylpropyl substituent at the 2-position of the imidazole (B134444) ring in histaprodifens influences their orientation within the binding pocket. acs.org This leads to an "upside-down" placement of the imidazole ring compared to histamine. nih.govacs.org This altered orientation positions the protonated α-amino group more centrally between transmembrane helices III and VI. acs.org This specific binding mode is thought to contribute to the increased potency and efficacy observed in this compound compared to histamine. nih.govacs.org Furthermore, MD simulations supplement docking studies by providing insights into the stability of the ligand-receptor complex and conformational changes over time. nih.gov
Docking Studies and Receptor-Ligand Complex Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govupm.edu.my For the H1-receptor, docking studies have been crucial for analyzing receptor-ligand complexes, understanding structure-activity relationships, and identifying steric constraints within the binding pocket. mdpi.comrsc.org
Studies involving histaprodifen analogues have utilized docking to explain observed differences in affinity among the synthesized compounds. mdpi.com The analysis of the docked poses can reveal which residues limit the binding of certain ligands, thereby guiding further chemical modifications. mdpi.com For instance, docking can highlight how the voluminous diphenylpropyl group of this compound occupies specific hydrophobic regions of the binding pocket, contributing to its high affinity. nih.govnih.gov The combination of docking with other computational methods like MD simulations provides a more robust analysis of the binding mechanism. nih.govbiorxiv.org
| Computational Technique | Application in this compound-H1R Studies | Key Findings |
| Molecular Dynamics (MD) Simulations | Investigating the dynamic interaction and stability of the this compound-H1R complex. nih.govacs.org | Revealed an "upside-down" binding orientation of the imidazole ring compared to histamine; this new orientation enhances potency. nih.govacs.org |
| Molecular Docking | Predicting the binding pose and analyzing the receptor-ligand complex to understand affinity. nih.govmdpi.com | Helps explain steric constraints and structure-activity relationships by identifying key interaction points within the binding pocket. mdpi.com |
Elucidation of Specific Amino Acid Residue Interactions within the Binding Pocket
The high affinity of this compound is a result of specific interactions with amino acid residues lining the H1-receptor's binding pocket. Mutational analysis and computational studies have identified several key residues crucial for ligand binding and receptor activation. mdpi.comnih.gov The H1R binding pocket can be divided into distinct regions that interact with different parts of the ligand. mdpi.com
The amine moiety of H1R ligands typically forms a critical electrostatic interaction with an aspartate residue at position 3.32 (Asp107). mdpi.com For histaprodifens, their structure as hybrid molecules allows them to interact with residues typically associated with both agonists and antagonists. nih.govnih.gov The unique "upside-down" orientation of the imidazole ring in this compound facilitates an interaction between its N(π)-atom and Tyrosine 431 (Tyr6.51). nih.govacs.org This interaction is distinct from that of histamine and is a key factor in the high potency of histaprodifens. nih.gov Other residues within the transmembrane domains create a hydrophobic pocket that accommodates the diphenylpropyl group, further stabilizing the complex. mdpi.comnih.gov
| Amino Acid Residue | Location (Ballesteros-Weinstein) | Role in Ligand Interaction | Supporting Evidence |
| Aspartate (Asp) | D3.32 | Forms a crucial electrostatic interaction with the protonated amine group of ligands. | Essential for interaction with both agonists and antagonists. mdpi.comresearchgate.net |
| Tyrosine (Tyr) | Y6.51 | Interacts with the N(π)-atom of the imidazole ring of histaprodifens due to their unique binding orientation. nih.gov | The "upside-down" binding mode of histaprodifens enables this key interaction. nih.govacs.org |
| Tryptophan (Trp) | W6.48 | Highly conserved key residue, stabilized by antagonist binding deep in the pocket. mdpi.com | Interacts with the hydrophobic moieties of ligands. mdpi.com |
| Phenylalanine (Phe) | F6.52 | Part of the aromatic region of the binding pocket that accommodates hydrophobic parts of ligands. mdpi.com | Contributes to the binding of antagonists like doxepin (B10761459) and likely the diphenyl groups of histaprodifens. mdpi.com |
| Lysine (Lys) | K5.39 | Part of an anion-binding region utilized by second-generation antagonists. | Not conserved in other aminergic receptors, contributing to H1R selectivity. mdpi.com |
| Isoleucine (Ile) & Tyrosine (Tyr) | I7.39 & Y7.43 | Act as limiting residues that define steric constraints within the binding pocket. mdpi.com | Their positions influence the observed differences in affinity among various ligands. mdpi.com |
Analytical Methodologies in Methylhistaprodifen Research
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a cornerstone in the characterization of methylhistaprodifen, providing quantitative data on its affinity for histamine (B1213489) receptors. These assays typically involve the use of a radiolabeled ligand, such as [³H]mepyramine, which is known to bind to H1-receptors. researchgate.netcapes.gov.br The principle of the assay is to measure the ability of unlabeled this compound to displace the radioligand from the receptors. This competition allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.
In studies using bovine aortic H1-receptors, histaprodifen (B1243894) and its Nα-substituted analogues, including this compound, demonstrated high affinity for [³H]mepyramine labeled binding sites. researchgate.net The order of potency for displacing the radioligand was suprahistaprodifen > dithis compound (B1252011) > this compound > histaprodifen > histamine. researchgate.net Specifically, suprahistaprodifen and dithis compound were the most potent, with Ki values of 4.3 nM and 4.9 nM, respectively. researchgate.net
Mutational analysis of the H1-receptor has further utilized radioligand binding to pinpoint specific amino acid residues involved in the interaction with histaprodifen-like ligands. capes.gov.br By expressing wild-type and mutant H1-receptors in COS-7 cells, researchers have been able to evaluate how specific mutations affect the binding of this compound, revealing that these ligands interact with both agonist and antagonist binding sites within the receptor pocket. capes.gov.br
| Compound | Ki (nM) | Receptor Source | Radioligand |
|---|---|---|---|
| Suprahistaprodifen | 4.3 | Bovine Aortic H1-Receptors | [³H]mepyramine |
| Dithis compound | 4.9 | Bovine Aortic H1-Receptors | [³H]mepyramine |
| This compound | Data Not Quantified in Source | Bovine Aortic H1-Receptors | [³H]mepyramine |
| Histaprodifen | Data Not Quantified in Source | Bovine Aortic H1-Receptors | [³H]mepyramine |
| Histamine | Data Not Quantified in Source | Bovine Aortic H1-Receptors | [³H]mepyramine |
Calcium Imaging Techniques (e.g., Fura-2 Fluorescence)
Calcium imaging is a powerful functional assay used to investigate the downstream signaling effects of this compound binding to the H1-receptor. The histamine H1-receptor is a Gq/11-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i). imrpress.comnih.govnih.gov This is often measured using fluorescent calcium indicators like Fura-2.
In studies on cultured mouse preoptic/anterior hypothalamic neurons, Fura-2 fluorescence signals were used to measure changes in [Ca²⁺]i upon application of various H1-receptor agonists. nih.govnih.gov this compound was identified as a full agonist at these receptors, with a potency similar to or slightly higher than histamine. nih.govnih.gov The concentration-response curve for this compound-induced [Ca²⁺]i changes yielded an EC₅₀ value of 28 µM. nih.gov
Similarly, in acutely isolated dopaminergic cells from mouse retinas, this compound at a concentration of 5 μM was shown to significantly increase the mean free intracellular calcium. nih.govresearchgate.net This effect was mediated by the H1-receptor and demonstrated the functional consequence of this compound's agonist activity in these specific neurons. nih.gov
| Compound | EC₅₀ (µM) | Cell Type | Maximal Response (% of Histamine) |
|---|---|---|---|
| This compound | 28 | Mouse Preoptic/Anterior Hypothalamic Neurons | 100% (Full Agonist) |
| 2-(3-TFMP)histamine | 40 | Mouse Preoptic/Anterior Hypothalamic Neurons | 100% (Full Agonist) |
| 2-Pyridylethylamine | 61 | Mouse Preoptic/Anterior Hypothalamic Neurons | 68% (Partial Agonist) |
| Betahistine | 237 | Mouse Preoptic/Anterior Hypothalamic Neurons | 59% (Partial Agonist) |
Whole-Cell Patch-Clamp Electrophysiological Recordings
Whole-cell patch-clamp electrophysiology is a technique that allows for the direct measurement of ion currents across the cell membrane, providing detailed information about the effects of compounds like this compound on neuronal excitability. biorxiv.orgbiorxiv.org This method has been employed to study the functional consequences of H1-receptor activation by this compound in various neuronal populations.
In cultured mouse preoptic/anterior hypothalamic neurons, whole-cell patch-clamp recordings were used in conjunction with calcium imaging to characterize the activity of H1-receptor agonists. nih.govnih.gov These experiments measured the inward currents activated by the agonists, confirming the functional effects observed with calcium imaging. nih.gov The study identified this compound as a full agonist at the mouse H1-receptors expressed in these neurons. nih.govnih.gov
Patch-clamp experiments on cultured interstitial cells of Cajal (ICCs) from the murine small intestine have also been used to study the effects of histamine and H1-receptor agonists. koreamed.org While this particular study focused on histamine and the selective H1 agonist 2-pyridylethylamine, the methodology is directly applicable to the investigation of this compound's effects on the electrical activity of these pacemaker cells. koreamed.org
GTPase Activity Assays for G-Protein Activation
GTPase activity assays provide a direct measure of the activation of G-proteins, the immediate downstream signaling partners of G-protein coupled receptors like the H1-receptor. promega.com When an agonist such as this compound binds to the H1-receptor, it promotes the exchange of GDP for GTP on the associated G-protein (primarily Gq/11), leading to its activation. nih.gov The rate of GTP hydrolysis (GTPase activity) is then measured.
In studies on bovine aortic H1-receptors, the ability of histaprodifen and its analogues to activate G-proteins was assessed. researchgate.net With the exception of dithis compound, which acted as an antagonist in this system, histaprodifen, this compound, and suprahistaprodifen were all found to be activators of G-proteins. researchgate.net The order of potency for G-protein activation was suprahistaprodifen > histamine > histaprodifen > this compound. researchgate.net This effect was abolished by the H1-receptor antagonist triprolidine, confirming that the G-protein activation was mediated by the H1-receptor. researchgate.net These assays are crucial for distinguishing between agonists, partial agonists, and antagonists at the molecular level of G-protein signaling. researchgate.netnih.gov
| Compound | G-Protein Activation | Receptor System |
|---|---|---|
| Suprahistaprodifen | Activator | Bovine Aortic H1-Receptors |
| Histamine | Activator | Bovine Aortic H1-Receptors |
| Histaprodifen | Activator | Bovine Aortic H1-Receptors |
| This compound | Activator | Bovine Aortic H1-Receptors |
| Dithis compound | No Activation (Antagonist behavior) | Bovine Aortic H1-Receptors |
Chromatographic and Spectroscopic Methods for Research Quantification and Characterization
In the context of research, chromatographic and spectroscopic methods are essential for the quantification and characterization of compounds like this compound in various biological matrices. While not used for basic identification, these techniques provide the high sensitivity and selectivity needed for detailed pharmacokinetic and metabolic studies.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for quantifying histamine and its analogues. nih.govscribd.com For instance, a highly sensitive ion-pair reversed-phase HPLC method with postcolumn fluorescent derivatization has been developed for histamine determination, achieving a detection limit of 0.5 pg. nih.gov Such methods can be adapted for the quantification of this compound in research samples, allowing for the study of its distribution and metabolism. The use of stable isotope-labeled internal standards, such as deuterated histamine, is a common practice in LC-MS analysis to ensure accuracy and precision. scribd.com
Photoaffinity labeling, a spectroscopic technique, has been used to study the structure of the H1-receptor. benthamopen.com While this method focuses on the receptor itself, the principles could be applied to develop photo-reactive derivatives of this compound to covalently label and identify its binding site on the H1-receptor with high precision.
Future Research Directions and Theoretical Implications of Methylhistaprodifen
Development of Novel Histaprodifen (B1243894) Analogues with Enhanced Selectivity or Efficacy
The quest for even more refined pharmacological tools continues, with a focus on synthesizing novel analogues of histaprodifen. researchgate.net The goal is to develop compounds with either enhanced selectivity for the H1-receptor or tailored efficacy, ranging from full to partial agonism. acs.orgnih.gov Structure-activity relationship (SAR) studies have been instrumental in this endeavor. For instance, the creation of suprahistaprodifen, a highly potent H1-receptor agonist, emerged from such systematic investigations. nih.gov
Future synthetic efforts may explore modifications at various positions of the histaprodifen scaffold. For example, the introduction of polar side chains has been investigated, leading to the synthesis of chiral analogues and a keto derivative that exhibited partial H1-receptor agonism. nih.gov These findings suggest that the 2-position of the histaprodifen structure holds potential for further modifications to fine-tune agonist activity. nih.govcore.ac.uk
Table 1: Examples of Histaprodifen Analogues and Their Significance
| Compound Name | Key Feature/Modification | Significance | Reference(s) |
|---|---|---|---|
| Dimethylhistaprodifen (B1252011) | Nα,Nα-dimethyl substitution | Potent H1-receptor agonist, used in SAR studies. | acs.orgnih.gov |
| Suprahistaprodifen | Nα-2-[(1H-imidazol-4-yl)ethyl] substitution | One of the most potent H1-receptor agonists reported. | researchgate.netnih.gov |
Exploration of Allosteric Modulation at Histamine (B1213489) H1 Receptors
The histamine H1-receptor, like many G protein-coupled receptors (GPCRs), is subject to allosteric modulation, a process where ligands bind to a site distinct from the primary (orthosteric) binding site to influence receptor function. scbt.commdpi.com While much of the research on H1-receptor allosteric modulation has focused on antagonists and inverse agonists, the potential for this compound to interact with allosteric sites or for its effects to be modulated by allosteric ligands is an area ripe for exploration. scbt.comnih.govnih.gov
Future studies could investigate how known allosteric modulators of other GPCRs affect the binding and signaling of this compound at the H1-receptor. nih.gov Furthermore, the development of novel allosteric modulators that specifically enhance or diminish the effects of agonists like this compound could provide more nuanced control over H1-receptor activity for therapeutic purposes. The presence of a sodium ion binding pocket, a feature known to act as an allosteric modulator in many GPCRs, has been identified in the H1-receptor, presenting another avenue for investigation. mdpi.comnih.gov
Investigation of Ligand Bias and Functional Selectivity of this compound
The concept of "biased agonism" or "functional selectivity" posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of certain downstream signaling pathways over others. researchgate.netmdpi.com This phenomenon has significant implications for drug development, offering the possibility of designing drugs that activate beneficial pathways while avoiding those that cause adverse effects. researchgate.netscribd.com
While this compound is a potent agonist for Gq-mediated signaling (leading to phospholipase C activation), its full spectrum of signaling bias has yet to be completely elucidated. acs.orgnih.gov Future research will likely employ a battery of cell-based assays to compare the effects of this compound on various signaling outputs, such as G protein activation, β-arrestin recruitment, and downstream second messenger production. mdpi.com Understanding the biased signaling profile of this compound could reveal novel therapeutic applications and provide a deeper understanding of H1-receptor signaling complexity. researchgate.net Some studies have already begun to explore this, showing that different H1R agonists can display bias towards Gq-dependent responses. mdpi.com
Deeper Understanding of Histamine H1-Receptor Constitutive Activity through this compound Studies
Histamine H1-receptors are known to exhibit constitutive activity, meaning they can signal in the absence of an agonist. conicet.gov.arresearchgate.netnih.gov Many compounds previously classified as H1-antagonists are now understood to be inverse agonists, which inhibit this basal receptor activity. conicet.gov.arresearchgate.net The interaction between potent agonists like this compound and the constitutively active state of the H1-receptor is a key area for future research.
Studies using inverse agonists like mepyramine have revealed that blocking the constitutive activity of the H1-receptor can modulate the activity of other receptors, such as the NMDA receptor. biorxiv.orgbiorxiv.org Investigating how this compound affects these interactions can provide valuable insights into the physiological relevance of H1-receptor constitutive activity. biorxiv.org For instance, in systems with high constitutive H1-receptor activity, the effects of agonists may be blunted, a phenomenon that can be reversed by inverse agonists. biorxiv.org
Potential for this compound as a Probe for Inter-Species Receptor Differences
Significant pharmacological differences exist between histamine H1-receptor orthologues across various species. mdpi.comresearchgate.netnih.govbenthamopen.com These differences in amino acid sequences can lead to variations in ligand binding affinity and efficacy. mdpi.comresearchgate.net For example, histaprodifens, including this compound, have been shown to be more potent and efficacious at the guinea pig H1-receptor compared to the human H1-receptor. researchgate.net
This compound serves as an excellent pharmacological tool to probe these inter-species differences. researchgate.net By comparing its activity across different species, researchers can identify key amino acid residues responsible for these pharmacological distinctions. researchgate.netresearchgate.net This knowledge is not only crucial for the accurate translation of preclinical animal data to human clinical outcomes but also aids in the design of more selective ligands. mdpi.com Such studies have already highlighted the importance of specific residues in determining the potency of histaprodifens. researchgate.net
Table 2: Comparative Potency of Histaprodifens at Human vs. Guinea Pig H1-Receptors
| Compound | Receptor Species | Potency/Efficacy | Reference |
|---|---|---|---|
| Histaprodifens | Guinea Pig | ~10-fold more potent and more efficacious | researchgate.net |
Integration of Mechanistic Findings into Broader Neuropharmacology and Immunopharmacology Paradigms
The insights gained from studying this compound have broad implications for the fields of neuropharmacology and immunopharmacology. The histamine system is intricately involved in a wide array of physiological processes, including allergic and inflammatory responses, neurotransmission, and the regulation of sleep-wake cycles. wjgnet.comnih.govresearchgate.net
By providing a more precise tool to activate H1-receptors, this compound allows for a more detailed dissection of the role of this receptor subtype in complex biological systems. acs.org For example, its use can help elucidate the specific contribution of H1-receptor activation to inflammatory processes and neuronal signaling pathways. biorxiv.orgwjgnet.com Integrating the mechanistic understanding of this compound's action—from ligand binding and signaling bias to its interaction with constitutively active receptors—into broader pharmacological paradigms will ultimately facilitate the development of more effective and targeted therapies for a range of disorders. scribd.com
Q & A
Q. How can researchers enhance reproducibility when sharing this compound datasets?
- Methodological Answer : Deposit raw NMR/MS spectra in public repositories (e.g., ChemSpider, Zenodo). Annotate synthetic procedures using CIF (Crystallographic Information File) formats. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
